molecular formula C19H21N5O4 B2664094 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034479-10-0

3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2664094
CAS No.: 2034479-10-0
M. Wt: 383.408
InChI Key: KVYYJDWZPMSVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule of interest in biochemical and pharmacological research. The compound features a complex structure that incorporates a benzo[d]oxazol-2(3H)-one moiety linked via an oxoethyl chain to a pyrrolidine ring, which is further connected to a 6-(dimethylamino)pyridazine group . This specific molecular architecture, particularly the presence of the pyrrolidine and dimethylaminopyridazine segments, suggests potential for interaction with various enzymatic targets . While the precise mechanism of action for this specific compound is not yet fully characterized in the public domain, its structure indicates it may serve as a valuable chemical tool for probing enzyme function and cellular signaling pathways. Researchers can utilize this compound in in vitro assays to investigate kinase inhibition, receptor binding, or other biological processes . It is intended for use in hit-to-lead optimization studies and as a building block in medicinal chemistry programs. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-22(2)16-7-8-17(21-20-16)27-13-9-10-23(11-13)18(25)12-24-14-5-3-4-6-15(14)28-19(24)26/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYYJDWZPMSVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the pyrrolidine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with pyrrolidine, often under reflux conditions in a polar aprotic solvent such as dimethylformamide.

    Attachment of the pyridazinyl group: The final step involves the coupling of the pyrrolidine intermediate with a dimethylaminopyridazine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazinyl and benzo[d]oxazol-2(3H)-one moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific signaling pathways involved in tumor growth. Studies have indicated that derivatives of similar structures can target the Janus kinase (JAK) pathways, which are crucial in hematological malignancies and solid tumors .
    • Case Study : Research has demonstrated that compounds with similar oxazole structures exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications to the side chains may enhance efficacy .
  • Antimicrobial Properties
    • The presence of the pyridazine and pyrrolidine groups suggests potential antimicrobial properties. Compounds with these functionalities have been studied for their effectiveness against Gram-positive and Gram-negative bacteria .
    • Case Study : In vitro studies on related pyrrolidine derivatives have shown significant antibacterial activity against resistant strains, highlighting the need for further exploration of this compound's potential as an antibiotic .
  • Anti-inflammatory Effects
    • Given the structural similarities with known anti-inflammatory agents, this compound may also exhibit anti-inflammatory prop

Mechanism of Action

The mechanism by which 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its trifunctional design:

  • Benzoxazolone core : Common in TLR inhibitors (e.g., AT791, E6446) .
  • Pyrrolidinyl-oxoethyl linker : Similar to piperazine/pyrrolidine linkers in bivalent benzoxazolones (e.g., compounds 5a–5c in ) .
  • 6-(Dimethylamino)pyridazin-3-yl group: Contrasts with substituents like methoxy () or sulfinyl groups () on analogous scaffolds.

TLR Inhibition Potential

Compound Core Structure Substituents/Linkers Reported Activity (IC₅₀) Source
Target Compound Benzoxazolone Pyrrolidinyl-oxoethyl, dimethylamino pyridazine Not reported
AT791 Benzoxazolone Phenoxy-propanamine, dimethylamino TLR7/9 inhibition
E6446 Benzoxazolone Pyrrolidinylpropoxy, phenyl TLR7/9 inhibition

The dimethylamino group in the target compound may enhance DNA-TLR9 interaction disruption, akin to AT791’s mechanism .

Physicochemical Properties

  • Solubility: The dimethylamino group (polar) and pyrrolidine linker (flexible) likely improve aqueous solubility compared to methoxy or sulfinyl analogs () .
  • Stability : The oxoethyl-pyrrolidinyl spacer may confer metabolic stability relative to ester-linked analogs (e.g., 5c in ) .

Key Differentiators from Analogs

Hybrid Scaffold: Combines benzoxazolone with pyridazine, unlike TLR inhibitors AT791/E6446 (benzoxazolone-phenolic cores) .

Linker Flexibility : The pyrrolidinyl-oxoethyl spacer may allow better target engagement than rigid piperazine linkers (e.g., 5a–5c) .

Biological Activity

The compound 3-(2-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Pyridazinone moiety : Known for its role in modulating various biological pathways.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Benzo[d]oxazole structure : Implicated in anti-inflammatory and antimicrobial activities.

Research indicates that the compound may exert its effects through multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown inhibitory activity against COX enzymes, which are crucial in the inflammatory process. For instance, derivatives related to benzoxazoles have demonstrated selective inhibition of COX-II with minimal ulcerogenic effects, suggesting a potential for anti-inflammatory applications .
  • Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial and antifungal properties. Studies on pyrrolidine derivatives suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
  • G Protein-Coupled Receptor Modulation : The interaction with G protein-coupled receptors (GPCRs) may also play a role, as many biologically active compounds engage these pathways to elicit physiological responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX-II InhibitionIC50 = 0.52 μM
Antimicrobial ActivityActive against various bacteria
GPCR ModulationCalcium ion elevation

Case Studies

  • Anti-inflammatory Potential : A study evaluated the anti-inflammatory effects of related compounds in vivo, showing significant inhibition of inflammation markers compared to standard treatments like Celecoxib . The compound's structure suggests it may share similar properties.
  • Antimicrobial Efficacy : In vitro studies on pyrrolidine derivatives indicated that certain modifications enhanced their antibacterial activity against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents based on the compound's structure .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step pathways, including oxadiazole ring formation, pyrrolidine functionalization, and coupling reactions. Key challenges include controlling regioselectivity during pyridazine substitution and minimizing by-products during amide bond formation (common in benzoxazolone derivatives). Optimization requires:

  • Temperature control (e.g., 0–5°C for acid-sensitive intermediates) .
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer: Use a combination of:

  • 1H/13C NMR : To confirm proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, benzoxazolone carbonyl at δ ~165–170 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₄N₆O₄: 437.1922) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxazolone) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer: Prioritize assays aligned with structural analogs:

  • TLR9 inhibition : Given structural similarity to AT791 (a TLR9 inhibitor with a benzoxazolone core), use HEK293 cells transfected with TLR9 reporters .
  • Kinase inhibition : Screen against kinase panels (e.g., CDK2, EGFR) due to pyridazine’s role in ATP-binding site competition .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
  • Prodrug Design : Modify the dimethylamino group (e.g., tert-butyl carbamate protection) to enhance bioavailability .
  • Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer:

  • Molecular Docking : Map interactions with TLR9 (PDB: 3W3K) or kinase domains (e.g., CDK2: 1HCL) using AutoDock Vina .
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors from analogs in and .

Q. How can regioselectivity issues in pyridazine functionalization be addressed?

  • Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., bromine at C-5) to steer coupling reactions to the C-3 position .
  • Metal Catalysis : Use Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–N bond formation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer:

  • Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to rationalize discrepancies. For example, high δP values (~12 MPa¹/²) explain poor solubility in hexane but improved solubility in THF .
  • Co-solvency Approaches : Blend solvents (e.g., 20% PEG-400 in water) to enhance solubility for in vivo dosing .

Experimental Design Considerations

Q. What controls are critical in assessing off-target effects in biological assays?

  • Methodological Answer:

  • Isozyme-Specific Inhibitors : Include controls like α-amanitin (RNA polymerase II inhibitor) to confirm target specificity .
  • Scaffold Comparison : Test truncated analogs (e.g., benzoxazolone without pyridazine) to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.